![molecular formula C14H14N2O3S B2921253 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid CAS No. 306280-68-2](/img/structure/B2921253.png)
5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid
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Overview
Description
5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid: is a synthetic organic compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found in many potent biologically active compounds . These compounds can interact with multiple receptors, which can be beneficial in the development of new therapeutic derivatives .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The mode of action is likely dependent on the specific biological target and the nature of the interaction.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological target of the compound.
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, which could result in various molecular and cellular effects depending on the specific target and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl group and the pentanoic acid moiety. One common method involves the reaction of 2-aminothiophenol with a suitable α-haloketone to form the thiazole ring. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is used to study the interactions of thiazole derivatives with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Comparison: 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid is unique due to its specific structure, which combines a thiazole ring with a phenyl group and a pentanoic acid moiety. This unique structure allows it to interact with a different set of biological targets compared to other thiazole derivatives, potentially leading to novel therapeutic applications .
Biological Activity
5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring linked to a pentanoic acid moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, which influences its pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown varying degrees of activity against Gram-positive and Gram-negative bacteria.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | Moderate (IC50 = 50 µg/mL) | Low (IC50 = 200 µg/mL) |
The inhibition concentration values indicate that while the compound is more effective against Gram-positive bacteria, it shows limited efficacy against Gram-negative strains .
Anticancer Properties
Recent research has highlighted the potential anticancer effects of thiazole derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cellular processes such as apoptosis and cell division.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates moderate absorption with a bioavailability estimated at around 40%. Toxicity studies reveal that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety profile .
Properties
IUPAC Name |
5-oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-12(7-4-8-13(18)19)16-14-15-11(9-20-14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHOAJABZHDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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